molecular formula C16H13FN2 B5181984 3-fluoro-N-(quinolin-4-ylmethyl)aniline

3-fluoro-N-(quinolin-4-ylmethyl)aniline

Cat. No.: B5181984
M. Wt: 252.29 g/mol
InChI Key: BBBREELNYCPPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(quinolin-4-ylmethyl)aniline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(quinolin-4-ylmethyl)aniline typically involves the nucleophilic substitution of a fluorine atom into the quinoline ring. One common method is the reaction of 3-fluoroaniline with quinoline-4-carbaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of fluorinated quinolines, including this compound, often involves large-scale nucleophilic substitution reactions. These reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(quinolin-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-(quinolin-4-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.

    Industry: Used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(quinolin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes or receptors. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which combines the properties of both fluorinated anilines and quinolines. This combination results in enhanced biological activity and stability, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

3-fluoro-N-(quinolin-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2/c17-13-4-3-5-14(10-13)19-11-12-8-9-18-16-7-2-1-6-15(12)16/h1-10,19H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBREELNYCPPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.